4-Amino-2-methylbutanoic acid

Overview

Description

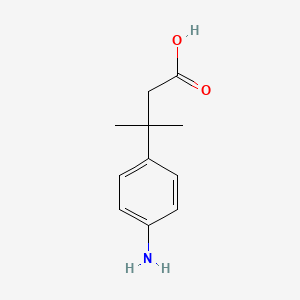

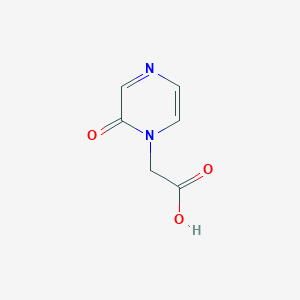

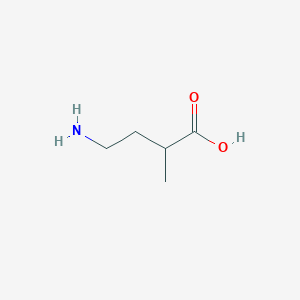

4-Amino-2-methylbutanoic acid, also known by its IUPAC name as Butanoic acid, 4-amino-2-methyl-, is a chemical compound with the molecular formula C5H11NO2 . Its average mass is 117.146 Da and its monoisotopic mass is 117.078979 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .Physical and Chemical Properties Analysis

This compound has a molecular weight of 117.146 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Novel Amino Acid Identification

The identification of novel amino acids like 2,4-diamino-3-methylbutanoic acid in plant nodules indicates research interest in the diversity of amino acids in nature. Shaw, Ellingham, and Nixon (1981) found this amino acid in nodules formed by Rhizobium bacteria on Lotus tenuis roots, suggesting potential applications in studying plant-microbe interactions and nitrogen fixation processes (Shaw et al., 1981).

Synthesis and Structural Analysis

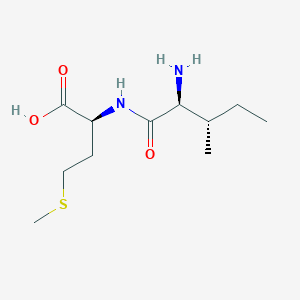

Duke et al. (2004) synthesized and resolved various forms of 4-amino-2-methylbutanoic acid, contributing to research in neurochemistry, given its structural similarity to the neurotransmitter GABA (Duke et al., 2004). Andruszkiewicz, Barrett, and Silverman (1990) described the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, highlighting a method for producing enantiomerically pure amino acids, which is crucial in drug development and biochemical research (Andruszkiewicz et al., 1990).

Enzymatic Activity Studies

Research by Andruszkiewicz and Silverman (1990) on 4-amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase sheds light on the enzymatic mechanisms and potential therapeutic targets for neurological disorders (Andruszkiewicz & Silverman, 1990).

Metabolic Studies

Serrazanetti et al. (2011) investigated the acid stress-mediated metabolic shift in Lactobacillus sanfranciscensis, where they observed an overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This research provides insights into microbial responses to environmental stress and has implications for food fermentation processes (Serrazanetti et al., 2011).

Thermodynamic Properties

Pal and Chauhan (2011) conducted a thermodynamic study of 2-amino-3-methylbutanoic acid in aqueous saccharide solutions, providing valuable data for understanding protein stabilization mechanisms (Pal & Chauhan, 2011).

Dipeptide Interactions

Yan et al. (2010) explored the interactions of glycyl dipeptides, including 2-[(2-aminoacetyl)amino]-3-methylbutanoic acid, with sodium dodecyl sulfate, which can contribute to our understanding of peptide-surfactant interactions, relevant in pharmaceutical and cosmetic industries (Yan et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

4-amino-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBRINKRALSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962500 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-21-4 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

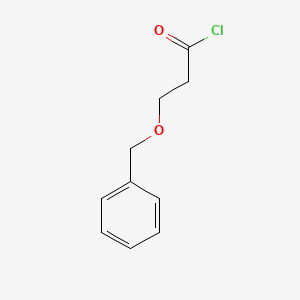

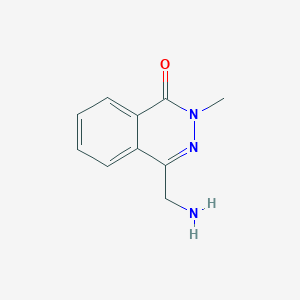

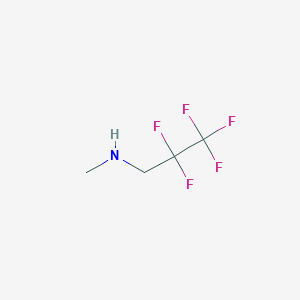

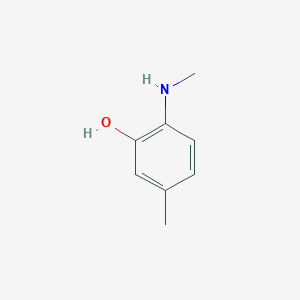

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

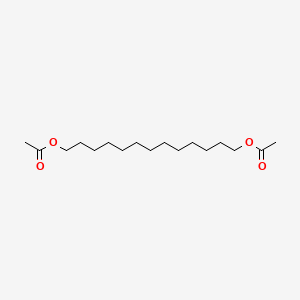

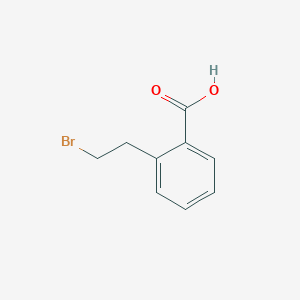

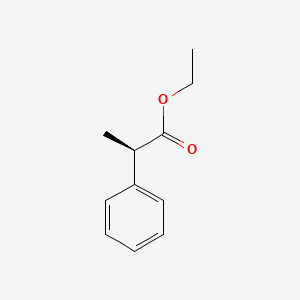

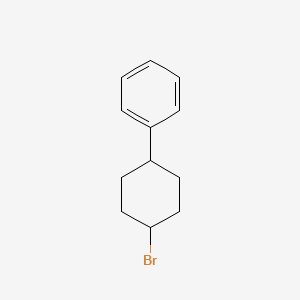

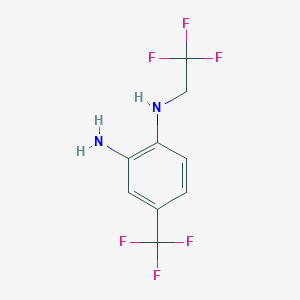

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B3266316.png)

![6-(2-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B3266325.png)